2-Hydroxy-5-[4-(2-hydroxy-ethyl)-piperidin-1-YL]-5-phenyl-1H-pyrimidine-4,6-dione
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Overview
Description
Preparation Methods
The synthesis of 5-[4-(2-Hydroxyethyl)-1-piperidinyl]-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione involves multiple steps. One common synthetic route includes the reaction of a piperidine derivative with a hydroxyethyl group and a phenyl group under specific conditions . Industrial production methods often involve the use of advanced organic synthesis techniques to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-[4-(2-Hydroxyethyl)-1-piperidinyl]-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-[4-(2-Hydroxyethyl)-1-piperidinyl]-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can modulate the activity of these targets, leading to various biological effects . The pathways involved in its mechanism of action are complex and depend on the specific context of its use .
Comparison with Similar Compounds
Similar compounds to 5-[4-(2-Hydroxyethyl)-1-piperidinyl]-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione include other alpha amino acids and derivatives, barbituric acid derivatives, and piperidine derivatives . What sets this compound apart is its unique combination of functional groups and its specific interactions with molecular targets . Some similar compounds include:
- Barbituric acid derivatives
- Aralkylamines
- N-acyl ureas
- Piperidines
Properties
Molecular Formula |
C17H21N3O4 |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
5-[4-(2-hydroxyethyl)piperidin-1-yl]-5-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C17H21N3O4/c21-11-8-12-6-9-20(10-7-12)17(13-4-2-1-3-5-13)14(22)18-16(24)19-15(17)23/h1-5,12,21H,6-11H2,(H2,18,19,22,23,24) |
InChI Key |
IPBPOBHSNJFRFT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CCO)C2(C(=O)NC(=O)NC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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